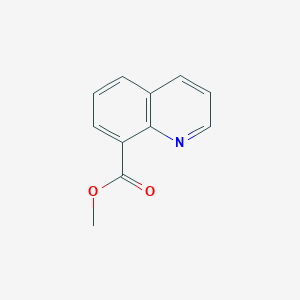

Methyl Quinoline-8-Carboxylate

Descripción general

Descripción

Methyl Quinoline-8-Carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety this compound is characterized by the presence of a carboxylate group at the eighth position of the quinoline ring, with a methyl ester substituent

Mecanismo De Acción

Target of Action

Methyl Quinoline-8-Carboxylate, like other quinoline derivatives, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . These targets play a crucial role in various biochemical processes within the body.

Mode of Action

The interaction of this compound with its targets can lead to a variety of changes. For instance, quinoline derivatives have been reported to inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound, as part of the quinoline family, may affect several biochemical pathways. For example, quinoline derivatives have been associated with anti-inflammatory effects, potentially through the inhibition of the COX-2 pathway . The downstream effects of this could include a reduction in inflammation and pain.

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it interacts with. As mentioned earlier, one potential effect is the inhibition of tumor growth through various mechanisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives can be affected by factors such as reaction conditions and the presence of catalysts .

Análisis Bioquímico

Cellular Effects

Quinoline derivatives are known to have a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that quinoline derivatives like 8-Hydroxyquinoline-2-carboxylic acid derive from tryptophan metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Quinoline-8-Carboxylate typically involves the esterification of quinoline-8-carboxylic acid. One common method is the reaction of quinoline-8-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: Methyl Quinoline-8-Carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products:

Oxidation: Quinoline-8-carboxylic acid.

Reduction: Quinoline-8-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Methyl Quinoline-8-Carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Methyl Quinoline-8-Carboxylate can be compared with other quinoline derivatives such as:

Quinoline-8-Carboxylic Acid: Lacks the methyl ester group, making it less lipophilic.

Quinoline-8-Methanol: Has a hydroxyl group instead of a carboxylate ester, affecting its reactivity and solubility.

Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

methyl quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZSJCOPXQZGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2613830.png)